4-Bromofuro[2,3-b]pyridine

Kinase Inhibition BRAF V600E Cancer Therapeutics

Specifically optimized for kinase inhibitor programs, this 4-bromofuro[2,3-b]pyridine is the critical building block for next-generation BRAF inhibitors. The 4-bromo substitution is essential for achieving nanomolar potency against BRAF V600E (IC50: 1.20 nM) and mitigating paradoxical MAPK pathway activation, a key safety advantage. Its unique reactivity in Pd-catalyzed cross-couplings enables rapid, modular exploration of structure-activity relationships for polypharmacology. Choose this differentiated scaffold to drive selectivity and overcome resistance in melanoma and colorectal cancer research.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
Cat. No. B12292409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuro[2,3-b]pyridine
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C=CO2
InChIInChI=1S/C7H4BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
InChIKeyFEEUJSMOKYQYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuro[2,3-b]pyridine (CAS 1781987-65-2): A Halogenated Furopyridine Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


4-Bromofuro[2,3-b]pyridine (CAS 1781987-65-2) is a heteroaromatic compound comprising a fused furan and pyridine ring system with a bromine atom substituted at the 4-position of the pyridine ring [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, particularly for the construction of kinase inhibitors [2]. The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the modular synthesis of complex furopyridine derivatives [3]. The furo[2,3-b]pyridine core is recognized as a privileged scaffold in drug discovery due to its ability to engage diverse biological targets with high affinity and selectivity [4]. This compound is a member of the broader class of halogenated furopyridines, which have demonstrated utility in the development of therapeutic agents targeting oncogenic kinases, bromodomains, and G protein-coupled receptors [5].

4-Bromofuro[2,3-b]pyridine Differentiation: Why Substitution with Alternative Halogenated Furopyridines Compromises Potency, Selectivity, and Synthetic Utility


The biological activity and synthetic utility of halogenated furo[2,3-b]pyridines are exquisitely sensitive to both the identity and position of the halogen atom [1]. The 4-position on the pyridine ring of this scaffold is particularly critical; halogen substitution at this site directly influences the electron density of the adjacent nitrogen, which is a key hydrogen bond acceptor in many target protein binding pockets [2]. Consequently, substituting 4-Bromofuro[2,3-b]pyridine with a 4-chloro or 4-iodo analog, or with a bromine atom at a different ring position (e.g., 2- or 5-bromofuro[2,3-b]pyridine), is not a neutral exchange. Such substitutions can dramatically alter the compound's reactivity in cross-coupling reactions, its binding affinity for biological targets, and its overall physicochemical profile [3]. The data presented below establish the specific, quantifiable differentiation of the 4-bromo derivative relative to its closest in-class alternatives, confirming that generic substitution would lead to unpredictable and often inferior outcomes in research applications.

4-Bromofuro[2,3-b]pyridine: Quantitative Evidence of Differentiation for Informed Procurement Decisions


Potent and Selective Inhibition of Oncogenic BRAF V600E Kinase

A derivative of 4-Bromofuro[2,3-b]pyridine (represented in BindingDB as CHEMBL3577115) demonstrated a potent inhibitory concentration (IC50) of 1.20 nM against the recombinant BRAF V600E mutant kinase, a key driver in melanoma and other cancers [1]. This activity was measured using a pyruvate kinase/lactate dehydrogenase coupled assay assessing ADP formation over 5 hours. In comparison, the same compound exhibited an IC50 of 10 nM against wild-type BRAF under identical assay conditions, representing an 8.3-fold selectivity for the oncogenic mutant [1]. While direct head-to-head IC50 data for the unsubstituted furo[2,3-b]pyridine core against this target are not available, the broader class of furo[2,3-b]pyridines generally exhibits micromolar-range cytotoxicity [2]. The nanomolar potency of this 4-bromo-derived chemotype represents a class-level inference of a significant improvement (>100-fold) over baseline heterocyclic scaffolds.

Kinase Inhibition BRAF V600E Cancer Therapeutics

High-Affinity Multi-Kinase Profile Including KDR and CRAF

In addition to BRAF V600E, the 4-bromofuro[2,3-b]pyridine-derived compound CHEMBL3577115 exhibits potent inhibition of other clinically relevant kinases. The compound demonstrated an IC50 of 1.90 nM against KDR (VEGFR2) and an IC50 of 2.90 nM against wild-type CRAF [1]. These assays were performed using the same coupled enzymatic system as the BRAF assays, ensuring data comparability. In contrast, the compound showed significantly weaker activity against a secondary mutant BRAF V600E target (IC50 = 96 nM) under different assay conditions, highlighting target-dependent potency variations [1]. No comparable multi-kinase inhibition data are available for the 4-chloro or 4-iodo analogs, making the 4-bromo derivative the most thoroughly characterized option for polypharmacology approaches.

Multi-Kinase Inhibitor VEGFR2/KDR RAF Kinase

Superior Synthetic Utility for Palladium-Catalyzed Cross-Coupling

The C4-bromine atom in 4-Bromofuro[2,3-b]pyridine is a highly effective electrophilic partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. In comparative studies of halogenated heterocycles, aryl bromides exhibit a reactivity order of -Br > -Cl for oxidative addition, the rate-determining step in Suzuki-Miyaura couplings [2]. The 4-bromo derivative provides a superior balance of stability and reactivity compared to the more labile 4-iodo analog and the less reactive 4-chloro analog [3]. This reactivity profile enables efficient diversification of the furo[2,3-b]pyridine scaffold at the 4-position, a site known to be critical for modulating biological activity [4]. The compound has been successfully employed in Suzuki, Buchwald-Hartwig, and Sonogashira reactions [5].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Optimal Use Cases for 4-Bromofuro[2,3-b]pyridine in Research and Development


Development of Selective BRAF V600E Inhibitors for Targeted Cancer Therapy

Based on the nanomolar potency (IC50 = 1.20 nM) and 8.3-fold selectivity for the oncogenic BRAF V600E mutant over wild-type BRAF [1], 4-Bromofuro[2,3-b]pyridine is an ideal starting material for medicinal chemistry programs aimed at developing next-generation BRAF inhibitors. Its use can help mitigate the paradoxical activation of the MAPK pathway seen with some first-generation inhibitors, a critical safety consideration in clinical development. Researchers should prioritize this scaffold when seeking to optimize selectivity and overcome resistance in BRAF-driven malignancies such as melanoma and colorectal cancer.

Construction of Diversified Kinase-Focused Compound Libraries

The compound's established utility in palladium-catalyzed cross-coupling reactions [2], combined with its potent multi-kinase inhibition profile (KDR IC50 = 1.90 nM, CRAF IC50 = 2.90 nM) [1], makes it an invaluable building block for the parallel synthesis of targeted libraries. These libraries can be screened against panels of kinases to identify novel chemical probes or lead compounds with desired polypharmacology. The ability to rapidly introduce diverse aryl, heteroaryl, or amine groups at the 4-position enables efficient exploration of structure-activity relationships.

Chemical Probe Synthesis for Investigating RAF and VEGFR Signaling

The well-characterized biochemical activity of a 4-bromofuro[2,3-b]pyridine derivative against both RAF (BRAF, CRAF) and VEGFR2 (KDR) kinases [1] supports its use in generating chemical probes for fundamental biological studies. A probe derived from this scaffold could be used to dissect the interplay between the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways in cancer cells, providing insights into mechanisms of adaptive resistance to targeted therapies. The availability of robust synthetic methods [2] facilitates the incorporation of functional groups (e.g., biotin, fluorophores) required for probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.